molecular formula C4H8N4 B3124310 1-(1H-1,2,4-triazol-5-yl)ethanamine CAS No. 317830-80-1

1-(1H-1,2,4-triazol-5-yl)ethanamine

Cat. No.: B3124310
CAS No.: 317830-80-1
M. Wt: 112.13 g/mol
InChI Key: IMLWJUNNDJGOPB-UHFFFAOYSA-N
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Description

1-(1H-1,2,4-triazol-5-yl)ethanamine is a heterocyclic organic compound featuring a triazole ring attached to an ethanamine group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry.

Biochemical Analysis

Molecular Mechanism

It’s possible that it could interact with various biomolecules, potentially leading to changes in gene expression or enzyme activity .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of 1-(1H-1,2,4-triazol-5-yl)ethanamine in animal models . Future studies could help determine the optimal dosage for achieving desired effects and identify any potential toxic or adverse effects at high doses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-1,2,4-triazol-5-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,4-triazole with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. This allows for the efficient synthesis of the compound with high purity and yield. The reaction conditions are optimized to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,2,4-triazol-5-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can introduce various functional groups onto the triazole ring .

Scientific Research Applications

1-(1H-1,2,4-triazol-5-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine
  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
  • 3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine

Comparison: 1-(1H-1,2,4-triazol-5-yl)ethanamine is unique due to its specific substitution pattern on the triazole ring, which influences its reactivity and biological activity. Compared to its methyl and ethyl analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties. The presence of the ethanamine group also distinguishes it from other triazole derivatives, potentially offering unique interactions with biological targets .

Properties

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-3(5)4-6-2-7-8-4/h2-3H,5H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLWJUNNDJGOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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